2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde
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Overview
Description
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C11H8N2O2 It features a pyrimidine ring substituted with a hydroxyphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(4-Hydroxyphenyl)pyrimidine-4-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the pyrimidine ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)pyrimidine-5-carbaldehyde
- 2-(4-Hydroxyphenyl)quinoline-4-carbaldehyde
- 2-(4-Hydroxyphenyl)benzimidazole-4-carbaldehyde
Comparison
2-(4-Hydroxyphenyl)pyrimidine-4-carbaldehyde is unique due to the specific positioning of the hydroxyphenyl and aldehyde groups on the pyrimidine ring. This positioning can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in the design of targeted therapies or materials.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-5-6-12-11(13-9)8-1-3-10(15)4-2-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWBPKVCOFGNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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